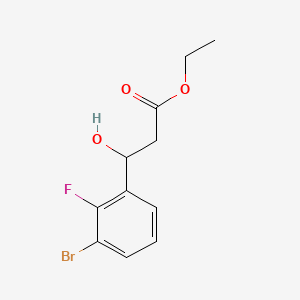
Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate: is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: 3-(3-Bromo-2-fluorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(3-Azido-2-fluorophenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromo and fluorine substituents enhances its binding affinity to specific active sites, thereby modulating the activity of the target molecules. This modulation can result in the inhibition or activation of biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
- Ethyl 3-(3-Chloro-2-fluorophenyl)-3-hydroxypropanoate
- Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate
- Ethyl 3-(3-Iodo-2-fluorophenyl)-3-hydroxypropanoate
Comparison: Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate is unique due to the specific combination of bromo and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H12BrFO3 |
|---|---|
Molecular Weight |
291.11 g/mol |
IUPAC Name |
ethyl 3-(3-bromo-2-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrFO3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5,9,14H,2,6H2,1H3 |
InChI Key |
IRRFRJOGQFZSAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C(=CC=C1)Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















